3-(3-Bromophenyl)-3-methyloxetane
Description
Overview of Four-Membered Ring Systems in Organic Chemistry
Four-membered rings, such as cyclobutanes and oxetanes, are characterized by significant ring strain. wikipedia.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, leading to increased potential energy and reactivity compared to their larger ring counterparts like tetrahydrofurans. wikipedia.orgresearchgate.net
The ring strain in oxetanes, with an estimated energy of about 106-107 kJ/mol, is a defining feature that influences their chemical behavior. doi.orgutexas.edu This inherent strain makes the oxetane (B1205548) ring susceptible to ring-opening reactions when treated with various nucleophiles and Lewis or Brønsted acids. acs.orgresearchgate.net However, this reactivity can be harnessed for synthetic purposes, allowing for the introduction of diverse functionalities. acs.org The strain also contributes to a more rigid, three-dimensional structure compared to more flexible acyclic or larger ring systems. nih.gov
The first synthesis of the parent oxetane, also known as trimethylene oxide, was reported in the 1870s. nih.govbeilstein-journals.org For many years, oxetanes were considered somewhat exotic due to challenges in their synthesis and their perceived instability. chemrxiv.org Early synthetic methods often involved intramolecular cyclizations, which could be challenging due to the kinetics of forming a four-membered ring. acs.org A significant breakthrough in the enantioselective synthesis of oxetanes was achieved in 1986 through the reduction of β-halo ketones followed by a Williamson ether cyclization. acs.org Over the past few decades, there has been an explosion of interest in oxetane chemistry, leading to the development of numerous new and efficient synthetic methodologies. acs.orgrsc.org This has been driven by the increasing recognition of their value in fields like drug discovery. rsc.org
The Role of 3,3-Disubstituted Oxetanes in Contemporary Synthetic Chemistry
Among the various isomers of substituted oxetanes, the 3,3-disubstituted variants have emerged as particularly important building blocks in modern synthetic and medicinal chemistry. doi.orgrsc.org
The incorporation of an oxetane motif into a larger molecule can offer several strategic advantages. acs.orgnih.gov These include:
Improved Physicochemical Properties: Oxetanes are small, polar moieties that can enhance aqueous solubility, a crucial property for drug candidates. acs.orgnih.gov They can also influence the lipophilicity and metabolic stability of a compound. acs.orgresearchgate.net
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of nearby basic functional groups, which can be beneficial in optimizing the pharmacokinetic profile of a drug. nih.gov
Increased Three-Dimensionality: The defined, puckered structure of the oxetane ring introduces greater three-dimensionality into a molecule, which can lead to improved target binding and selectivity. nih.gov
Bioisosteric Replacement: 3,3-disubstituted oxetanes have been successfully employed as bioisosteres for gem-dimethyl and carbonyl groups. acs.orgnih.gov This substitution can block metabolically vulnerable positions without significantly increasing lipophilicity, unlike a gem-dimethyl group, and can offer greater metabolic stability than a carbonyl group. acs.orgnih.gov
The substitution pattern on the oxetane ring significantly impacts its stability and reactivity. 3,3-disubstituted oxetanes are generally more stable than other isomers, such as those substituted at the 2- or 4-position. researchgate.netnih.gov This increased stability is attributed to the steric hindrance provided by the substituents at the 3-position, which blocks the trajectory of nucleophiles attempting to attack the C–O bonds for ring-opening. nih.gov This enhanced stability allows for a wider range of chemical transformations to be performed on other parts of the molecule without disrupting the oxetane ring. chemrxiv.org
Structural Characterization and Naming Convention for 3-(3-Bromophenyl)-3-methyloxetane
This compound is a specific example of a 3,3-disubstituted oxetane. Its systematic name clearly defines its structure. The "oxetane" core indicates the four-membered ring containing one oxygen atom. The "3-methyl" and "3-(3-bromophenyl)" locants specify that a methyl group and a 3-bromophenyl group are attached to the same carbon atom, C3, of the oxetane ring.
The structure of this compound can be confirmed using various spectroscopic techniques. While specific data for this exact compound is not widely published in the primary literature, related structures are well-characterized. For instance, the characterization of similar compounds involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the connectivity and arrangement of atoms. researchgate.netmdpi.comswgdrug.org
Defining the Quaternary Stereocenter at C3
A quaternary stereocenter is a carbon atom bonded to four distinct non-hydrogen substituents. The creation of such centers, especially in an enantioselective manner, remains a significant challenge in organic synthesis. nih.gov In the case of this compound, the C3 atom of the oxetane ring is a quaternary center, being attached to an oxygen atom, a methyl group, a bromophenyl group, and the C2 and C4 carbons of the oxetane ring.
The synthesis of 3,3-disubstituted oxetanes, and thus the creation of this quaternary center, can be achieved through various synthetic strategies. These methods often involve the cyclization of a suitable precursor. acs.org The presence of two different substituents at the C3 position introduces the possibility of chirality if the synthesis is designed to be asymmetric, leading to the formation of a specific enantiomer.
Importance of the Bromophenyl Substituent for Further Functionalization
The bromophenyl group attached to the C3 position of the oxetane ring is a key handle for introducing molecular diversity. The carbon-bromine bond is readily activated by transition metal catalysts, most notably palladium and nickel, enabling a wide range of cross-coupling reactions. researchgate.netmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for late-stage functionalization.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a prominent example of a transformation that can be applied to this compound. mdpi.com This reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the benzene (B151609) ring, significantly expanding the chemical space accessible from this single precursor. The ability to perform these transformations while keeping the oxetane ring intact is a testament to the stability of this strained heterocycle under specific reaction conditions. acs.org
Chemical and Physical Properties
Below is a table summarizing some of the key properties of related oxetane compounds.
| Property | 3-(Bromomethyl)-3-methyloxetane | 3-(4-bromophenyl)-3-methyloxetane |
| Molecular Formula | C5H9BrO | C10H11BrO |
| Molecular Weight | 165.03 g/mol sigmaaldrich.com | 227.09 g/mol |
| CAS Number | 78385-26-9 sigmaaldrich.com | 1393442-19-1 |
| Appearance | Solid sigmaaldrich.com | Not specified |
| Boiling Point | 162 °C at 760 mmHg aablocks.com | Not specified |
| Refractive Index | 1.4800 to 1.4840 aablocks.com | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQATFJUFANHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Bromophenyl 3 Methyloxetane and Analogous 3,3 Disubstituted Oxetanes
Strategies for Oxetane (B1205548) Ring Formation
The construction of the sterically demanding and strained oxetane ring requires specific synthetic strategies. The primary approaches involve the formation of a carbon-oxygen bond to close the ring, typically through intramolecular cyclization of acyclic precursors or, less commonly, through ring expansion of smaller heterocycles.
Intramolecular Cyclization Approaches from Acyclic Precursors
The most prevalent method for synthesizing 3,3-disubstituted oxetanes is the intramolecular cyclization of a suitably functionalized acyclic precursor. nih.govnih.gov This strategy relies on the formation of a C-O bond to complete the four-membered ring.
A cornerstone of ether synthesis, the Williamson ether synthesis, is a widely adopted method for constructing the oxetane ring from 1,3-diol precursors. nih.govmasterorganicchemistry.comwikipedia.org This SN2 reaction involves the displacement of a leaving group on one end of a three-carbon chain by an alkoxide on the other end. nih.govmasterorganicchemistry.com
The general approach begins with a 1,3-diol, which is selectively functionalized at one of the hydroxyl groups to install a good leaving group, such as a tosylate or a halide. nih.govmasterorganicchemistry.comwikipedia.org The remaining hydroxyl group is then deprotonated with a base to form an alkoxide, which subsequently attacks the carbon bearing the leaving group in an intramolecular fashion to yield the oxetane ring. nih.govmasterorganicchemistry.com
For the synthesis of 3-(3-bromophenyl)-3-methyloxetane, the required precursor would be 2-(3-bromophenyl)-2-methylpropane-1,3-diol. One of the primary hydroxyl groups would be converted to a suitable leaving group, followed by base-mediated cyclization.
A significant challenge in this method is the potential for competing side reactions, most notably the Grob fragmentation, which is an elimination reaction that can be entropically and thermodynamically favored. nih.gov Careful selection of reaction conditions, including the base and solvent, is crucial to maximize the yield of the desired oxetane. masterorganicchemistry.comwikipedia.org
Table 1: Key Aspects of Williamson Ether Synthesis for Oxetane Formation
| Feature | Description | Reference |
| Reaction Type | SN2 (Intramolecular Nucleophilic Substitution) | nih.govmasterorganicchemistry.comwikipedia.org |
| Starting Material | 1,3-Diol | nih.govacs.org |
| Key Intermediates | Alkoxide, Carbon with a leaving group (e.g., tosylate, halide) | nih.govmasterorganicchemistry.com |
| Common Bases | NaH, KOtBu, KOH | masterorganicchemistry.comacs.org |
| Potential Side Reaction | Grob Fragmentation (Elimination) | nih.gov |
| Typical Reaction Conditions | 50-100 °C, 1-8 hours | wikipedia.org |
Base-mediated cyclizations are a fundamental component of the Williamson ether synthesis and other related intramolecular ring-closing reactions for oxetane formation. nih.govacs.org The choice of base is critical and can significantly influence the reaction's outcome. Strong, non-nucleophilic bases are generally preferred to facilitate the deprotonation of the hydroxyl group without competing in intermolecular side reactions. masterorganicchemistry.com
Potassium tert-butoxide (KOtBu) and sodium hydride (NaH) are frequently employed for this purpose. masterorganicchemistry.comacs.org NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide and hydrogen gas. masterorganicchemistry.com KOtBu is another strong, sterically hindered base that is highly effective in promoting the cyclization of 1,3-diols to oxetanes. acs.org The use of KOtBu in a suitable solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for both the initial monotosylation of a 1,3-diol and the subsequent cyclization to the oxetane in a one-pot reaction. acs.org
Table 2: Common Bases in Oxetane Synthesis and Their Properties
| Base | Formula | Key Properties | Reference |
| Potassium tert-butoxide | KOtBu | Strong, sterically hindered base | acs.org |
| Sodium Hydride | NaH | Strong, non-nucleophilic base | masterorganicchemistry.com |
Halocyclization reactions provide an alternative route to oxetanes from unsaturated alcohol precursors, such as homoallylic alcohols. magtech.com.cn This method involves the activation of the double bond by an electrophilic halogen species, followed by intramolecular attack of the hydroxyl group to form the heterocyclic ring.
While iodocyclization is a well-established method for forming various heterocycles, its application to the synthesis of four-membered rings like oxetanes is less common but has been demonstrated. illinois.edu More recently, fluorocyclization has emerged as a novel strategy for constructing 3-functionalized oxetanes. nih.gov In this approach, readily available 2-alkoxyallyl alcohols can undergo fluorocyclization to yield the corresponding 3-alkoxy-3-fluoromethyloxetanes. nih.gov The presence of an electron-donating group on the double bond is reported to be crucial for facilitating the cyclization process. nih.gov
Ring Expansion Methodologies
Ring expansion reactions offer a conceptually different approach to oxetane synthesis, starting from smaller, more readily available heterocyclic precursors.
The ring expansion of epoxides to oxetanes can be achieved using ylides, particularly sulfur ylides. magtech.com.cnillinois.eduresearchgate.net This method, often referred to as the Corey-Chaykovsky reaction, involves the reaction of an epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide. researchgate.netdigitellinc.com The ylide acts as a nucleophile, attacking one of the epoxide carbons and leading to the opening of the three-membered ring. Subsequent intramolecular displacement results in the formation of the four-membered oxetane ring.
This strategy has been successfully applied to the synthesis of a variety of oxetanes, including those with substituents at the 2-position. digitellinc.com The reaction is known to proceed with high stereospecificity, conserving the enantiomeric purity of the starting epoxide. researchgate.net This makes it a valuable tool for the preparation of optically active oxetanes. researchgate.net
Cycloaddition Reactions (e.g., Formal [2+2] Cycloadditions)
The [2+2] cycloaddition between a carbonyl compound and an alkene is a direct and widely utilized method for synthesizing oxetanes. beilstein-journals.orgnih.gov These reactions can be broadly categorized into photochemical processes and catalyzed formal cycloadditions.
Formal [2+2] cycloadditions, which are stepwise processes, are often catalyzed by Lewis acids or bases. beilstein-journals.orgnih.gov For example, a catalytic asymmetric synthesis of oxetanes was developed using silyl (B83357) enol ethers and trifluoropyruvate with a chiral Cu(II) complex, yielding products with high diastereoselectivity and enantioselectivity. beilstein-journals.orgnih.gov Another approach involves the N-heterocyclic carbene (NHC)-catalyzed [2+2] annulation between trifluoromethyl ketones and allenoates, which produces 2-alkylideneoxetanes in high yields. beilstein-journals.orgnih.gov These methods highlight the utility of catalysis in controlling the stereochemical outcome of the cycloaddition.
Table 1: Examples of Catalyzed Formal [2+2] Cycloadditions for Oxetane Synthesis
| Carbonyl Partner | Alkene Partner | Catalyst | Product Type | Ref |
|---|---|---|---|---|
| Trifluoropyruvate | Silyl enol ether | Chiral Cu(II) complex | 2,3-disubstituted oxetane | beilstein-journals.org, nih.gov |
| Trifluoromethyl ketone | γ-substituted allenoate | N-heterocyclic carbene (NHC) | 2-alkylideneoxetane | beilstein-journals.org, nih.gov |
The Paterno-Büchi reaction is the photochemical [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form an oxetane. mdpi.comnih.govmagtech.com.cn This reaction, first described by Emanuele Paternò in 1909 and later established by George Büchi, has become a cornerstone of oxetane synthesis. mdpi.comresearchgate.net
The mechanism typically involves the photo-excitation of the carbonyl compound to its singlet excited state (S1), followed by intersystem crossing to the more stable triplet state (T1). researchgate.netrsc.org The triplet carbonyl then reacts with the alkene to form a 1,4-biradical intermediate. Subsequent spin inversion and ring closure yield the oxetane product. researchgate.netrsc.org The regioselectivity of the reaction is governed by the stability of the initially formed biradical intermediate. For the synthesis of a 3-aryl-3-methyloxetane, this would involve the reaction of an appropriate aryl methyl ketone with an alkene, or an aryl aldehyde with a methyl-substituted alkene.
Traditionally, the Paterno-Büchi reaction requires UV light for direct excitation of the carbonyl group. acs.org However, recent advancements have enabled the use of visible light through the use of photosensitizers. beilstein-journals.orgacs.org For instance, iridium-based photocatalysts can absorb visible light and transfer the energy to the carbonyl substrate, initiating the cycloaddition under milder and more scalable conditions. beilstein-journals.orgacs.org
Table 2: Key Features of the Paterno-Büchi Reaction
| Feature | Description | References |
|---|---|---|
| Reactants | Carbonyl compound (aldehyde or ketone) and an alkene. | mdpi.com, nih.gov |
| Activation | Typically UV light irradiation; visible light possible with photosensitizers. | acs.org |
| Intermediate | 1,4-biradical formed from the triplet excited state of the carbonyl. | rsc.org, researchgate.net |
| Stereochemistry | Can be influenced by the stability of biradical conformers and spin-orbit coupling. | rsc.org |
| Scope | Broad, tolerating various functional groups on both reaction partners. | beilstein-journals.org |
Installation of the Bromophenyl and Methyl Moieties
The specific substituents at the C3 position, in this case, a 3-bromophenyl group and a methyl group, can be introduced either before or after the formation of the oxetane ring.
Pre-functionalization Strategies of Acyclic Intermediates
This approach involves synthesizing an acyclic precursor that already contains the desired C3 substituents. The subsequent cyclization then forms the oxetane ring.
A common and robust method for oxetane synthesis is the intramolecular Williamson etherification of a 1,3-diol. acs.orgdoi.org To generate a 3,3-disubstituted oxetane like this compound, the required precursor is a 2-(3-bromophenyl)-2-methylpropane-1,3-diol.
This diol can be synthesized starting from a suitable malonic ester, such as diethyl 2-(3-bromophenyl)malonate. This intermediate can be methylated at the α-position, followed by reduction of both ester groups (e.g., with lithium aluminum hydride) to afford the target 1,3-diol.
Once the diol is obtained, the cyclization is typically achieved in a two-step sequence. First, one of the primary hydroxyl groups is selectively activated, often by converting it into a good leaving group such as a tosylate or mesylate. acs.orgdoi.org Then, treatment with a strong base (e.g., sodium hydride, potassium tert-butoxide) deprotonates the remaining hydroxyl group, which then displaces the leaving group via an intramolecular SN2 reaction to form the oxetane ring. acs.orgdoi.org
Table 3: General Route for Diol-Based Synthesis of 3,3-Disubstituted Oxetanes
| Step | Reaction | Reagents | Intermediate/Product | Ref |
|---|---|---|---|---|
| 1 | Synthesis of substituted malonate | Diethyl malonate, aryl halide | Diethyl arylmalonate | acs.org |
| 2 | Alkylation | Base (e.g., NaH), methyl iodide | Diethyl aryl(methyl)malonate | acs.org |
| 3 | Reduction | LiAlH₄ or similar reducing agent | 2-Aryl-2-methylpropane-1,3-diol | acs.org |
| 4 | Selective Activation | TsCl, pyridine | Monotosylated diol | acs.org, doi.org |
Post-cyclization Derivatization at the C3 Position
An alternative strategy involves constructing the oxetane ring first, followed by the introduction of the C3 substituents. This approach often begins with a C3-functionalized oxetane building block, such as oxetan-3-one or a 3-hydroxyoxetane derivative. acs.org
For the synthesis of this compound, one could envision a sequence starting from oxetan-3-one. A Grignard reaction with 3-bromophenylmagnesium bromide would yield 3-(3-bromophenyl)-3-hydroxyoxetane. Subsequent reaction of this tertiary alcohol would be required to install the methyl group. However, direct substitution of the hydroxyl group can be challenging.
A more versatile method involves the functionalization of 3-oxetanols via oxetane carbocation precursors. doi.org For instance, Lewis acid-catalyzed Friedel-Crafts reactions between 3-methyloxetan-3-ol (B170169) and bromobenzene (B47551) could potentially form the C-C bond, though this specific transformation is not explicitly reported and may face challenges with regioselectivity and catalyst compatibility.
A more developed approach relies on the decarboxylative alkylation of 3-aryloxetane-3-carboxylic acids or the cross-coupling of 3-aminooxetanes, demonstrating that the C3 position can be a site for complex functionalization. beilstein-journals.org These methods, while powerful, showcase the multi-step nature often required for post-cyclization strategies to achieve specific 3,3-disubstitution patterns. beilstein-journals.org
Organometallic Additions to Oxetan-3-one Derivatives
A primary and direct method for synthesizing 3-aryl-3-methyloxetanes involves the addition of organometallic reagents to oxetan-3-one. This approach leverages the high nucleophilicity of Grignard and organolithium reagents to attack the electrophilic carbonyl carbon of the oxetane ring. nih.govethz.chlibretexts.org
For the specific synthesis of this compound, the Grignard reagent, 3-bromophenylmagnesium bromide, would be reacted with a 3-alkoxy or 3-silyloxy-3-methyloxetane precursor, or more directly, a methyl group can be added to 3-(3-bromophenyl)oxetan-3-one. However, a more common route involves the addition of the aryl Grignard to oxetan-3-one, followed by methylation of the resulting tertiary alcohol. A more direct route involves the addition of an organometallic reagent to a ketone. For instance, the addition of a methyl Grignard or methyllithium (B1224462) reagent to a 3-(3-bromophenyl)oxetan-3-one precursor would yield the target compound.
The general reaction mechanism proceeds through a nucleophilic addition, forming a tetrahedral intermediate which, upon acidic workup, yields the corresponding 3-substituted-3-hydroxyloxetane. saskoer.ca When an ester derivative is used, a double addition can occur, as the ketone intermediate is more electrophilic than the starting ester. ethz.ch
Table 1: Examples of Organometallic Additions to Carbonyls
| Carbonyl Compound | Organometallic Reagent | Product Type | Reference |
|---|---|---|---|
| Ester | Grignard Reagent (excess) | Tertiary Alcohol | libretexts.org |
| Aldehyde/Ketone | Grignard/Organolithium | Alcohol | ethz.ch |
Asymmetric Synthesis Approaches Towards Chiral 3,3-Disubstituted Oxetanes
The creation of chiral 3,3-disubstituted oxetanes, where the two substituents at the C3 position are different, presents a significant synthetic challenge. Several asymmetric strategies have been developed to control the stereochemistry at this quaternary center. nsf.govnih.gov
Enantioselective Reductions and Subsequent Cyclization
One established method for asymmetric synthesis involves the enantioselective reduction of a prochiral ketone, followed by a cyclization step. acs.org A relevant approach for oxetanes is the enantioselective reduction of β-haloketones. This reduction, often facilitated by a chiral catalyst, produces a chiral halohydrin. Subsequent intramolecular Williamson ether synthesis, typically under basic conditions, leads to the formation of the chiral oxetane ring without racemization. acs.org For instance, a chiral reducing agent generated in situ from lithium borohydride (B1222165) and a chiral ligand has been used to achieve high enantiomeric excess in the synthesis of 2-aryl-substituted oxetanes. acs.org
Catalytic Asymmetric Methods for Oxetane Construction
More direct catalytic asymmetric methods for constructing the oxetane ring are highly sought after. Recent advances include:
Iridium-Catalyzed Reductive Coupling: An iridium-tol-BINAP catalyst has been successfully used for the 2-propanol-mediated reductive coupling of allylic acetates with oxetan-3-one. nih.gov This method provides access to highly enantiomerically enriched chiral α-stereogenic oxetanols. nih.gov
Gold-Catalyzed Cyclization: Chiral propargylic alcohols can be converted into chiral oxetan-3-ones using gold catalysis, with no significant loss of enantiomeric purity. nih.govnih.gov These chiral ketones are valuable intermediates for the synthesis of more complex chiral 3,3-disubstituted oxetanes.
Brønsted Acid Catalysis: Chiral Brønsted acids have been employed in the desymmetrization of oxetanes to generate all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.gov This highlights the potential of organocatalysis in the asymmetric synthesis of complex oxetanes.
Solid-Phase Synthesis Techniques for Oxetane Scaffolds
Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of oxetane-containing molecules, such as peptides and small molecule libraries. acs.orgberkeley.edunih.gov A reported method for the solid-phase synthesis of 3,3-disubstituted oxetanes utilizes a sulfone linker on either a polystyrene or a novel PEG resin. acs.org
The general strategy involves:
Attachment of a diol precursor to the solid support via a sulfonyl chloride linker.
Cyclization of the polymer-bound diol to form the oxetane ring. Treatment with a strong base like potassium tert-butoxide (KOtBu) has proven more effective than sodium hydride for this step. acs.org
Cleavage from the resin to release the desired 3,3-disubstituted oxetane.
This solid-phase approach has demonstrated improved yields over solution-based methods for certain substrates. acs.org It has also been successfully applied to create peptidomimetics where an amide bond is replaced by an oxetane ring, using Fmoc solid-phase peptide synthesis (SPPS) protocols. acs.orgberkeley.edu
Methodologies for Introducing Bromine into the Phenyl Ring
The introduction of a bromine atom onto the phenyl ring of a phenyl-substituted oxetane can be achieved through several methods. The choice of method depends on whether the bromination is performed on the final oxetane-containing molecule or on a precursor.
Electrophilic Aromatic Bromination: This is a classic method for introducing bromine onto an aromatic ring. masterorganicchemistry.comopenstax.orglibretexts.org The reaction of a phenyl-substituted oxetane with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), leads to the substitution of a hydrogen atom on the aromatic ring with a bromine atom. openstax.orgyoutube.com The directing effects of the substituent on the ring will determine the position of bromination. For a 3-phenyl-3-methyloxetane, the oxetane moiety is an alkyl group, which is an ortho-, para-director. Therefore, direct bromination would not be an efficient way to synthesize the 3-bromo (meta) isomer.
Synthesis from Brominated Precursors: A more regioselective approach is to construct the oxetane ring using a starting material that already contains the bromo-substituted phenyl group. This is the more likely route for synthesizing this compound. This can be achieved by:
Using 3-bromophenylmagnesium bromide or 3-bromophenyllithium in an organometallic addition to an appropriate oxetan-3-one derivative as described in section 2.2.2.1.
Employing a brominated precursor in a multi-step synthesis that culminates in the formation of the oxetane ring.
This precursor approach ensures the precise placement of the bromine atom at the desired position on the phenyl ring.
Derivatization and Functionalization of the 3 3 Bromophenyl 3 Methyloxetane Scaffold
Strategies for Functional Group Interconversion on the Bromophenyl Moiety
The bromine atom on the phenyl ring of 3-(3-Bromophenyl)-3-methyloxetane serves as a versatile anchor point for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are well-established in organic synthesis and are expected to be readily applicable to this scaffold, allowing for extensive diversification.
Transition metal-catalyzed cross-coupling reactions are paramount in this context. The Suzuki-Miyaura coupling, for instance, would enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups through the reaction with corresponding boronic acids or esters. Similarly, the Buchwald-Hartwig amination offers a direct route to arylamines by coupling with primary or secondary amines, a crucial transformation in the synthesis of many biologically active compounds. The Sonogashira coupling provides a pathway to aryl alkynes, which can serve as precursors for further synthetic manipulations.
Beyond cross-coupling, the bromine atom can be leveraged for other important transformations. Lithiation or Grignard reagent formation would generate a nucleophilic aryl species, which can then react with a variety of electrophiles to introduce diverse functional groups.
Table 1: Potential Functional Group Interconversions on the Bromophenyl Moiety
| Reaction Type | Reagents and Conditions (General) | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-(3-Aryl-phenyl)-3-methyloxetane |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl/alkyl-3-(3-methyloxetanyl)aniline |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-(3-(Alkynyl)phenyl)-3-methyloxetane |
| Lithiation-Electrophilic Quench | n-BuLi, then Electrophile (e.g., CO2) | 3-(3-Methyloxetan-3-yl)benzoic acid |
| Grignard Reaction | Mg, then Electrophile (e.g., Aldehyde) | (3-(3-Methyloxetan-3-yl)phenyl)methanol |
Note: This table presents hypothetical transformations based on established chemical principles, as specific literature examples for this compound were not found.
Chemical Modifications of the Methyl Group (if applicable in specific reaction contexts)
Direct functionalization of the methyl group on the oxetane (B1205548) ring of This compound presents a greater synthetic challenge due to the inherent inertness of C(sp³)–H bonds. However, advances in C–H activation chemistry could potentially offer pathways for its modification. Radical-based reactions, for instance, might allow for the introduction of halogens or other functional groups, although selectivity could be a significant hurdle.
In specific reaction contexts, the methyl group could be involved in transformations. For instance, under strongly basic conditions, deprotonation to form a carbanion might be possible, which could then be trapped by an electrophile. However, such harsh conditions might also promote the ring-opening of the strained oxetane.
Introduction of Additional Functionality onto the Oxetane Ring
While the 3,3-disubstituted nature of the oxetane ring in This compound makes direct functionalization challenging, several strategies can be envisioned for introducing additional functionality.
Late-Stage Functionalization Approaches of Complex Molecules
Late-stage functionalization (LSF) has emerged as a powerful tool in drug discovery, enabling the modification of complex molecules at a late point in the synthetic sequence. While direct C-H functionalization on the oxetane ring itself is difficult, the principles of LSF can be applied to derivatives of This compound . For example, if the bromophenyl group is converted to a phenol, the resulting hydroxyl group could direct ortho-C-H functionalization on the aromatic ring.
More relevant to the oxetane itself, certain enzymatic or chemo-catalytic methods have been developed for the hydroxylation of unactivated C-H bonds in complex molecules. While not yet demonstrated on this specific scaffold, such approaches could potentially lead to the introduction of a hydroxyl group at the 2- or 4-position of the oxetane ring.
Development of Novel Building Blocks and Reagents from this compound
This compound is itself a valuable building block, and its derivatization can lead to the creation of a new generation of more complex and functionally diverse reagents.
For example, conversion of the bromo-substituent to a boronic acid or ester would yield a novel oxetane-containing building block for Suzuki-Miyaura couplings. Similarly, transformation into an amine, aldehyde, or carboxylic acid would provide a range of versatile intermediates for further synthetic elaboration. The stability of the 3,3-disubstituted oxetane ring under a variety of reaction conditions makes it an attractive core for the development of such novel reagents.
Table 2: Potential Novel Building Blocks Derived from this compound
| Starting Material | Transformation | Resulting Building Block | Potential Application |
| This compound | Borylation | 3-(3-(Boronic acid)phenyl)-3-methyloxetane | Suzuki-Miyaura Coupling |
| This compound | Cyanation | 3-(3-Cyanophenyl)-3-methyloxetane | Synthesis of heterocycles, amines, carboxylic acids |
| This compound | Formylation | 3-(3-Formylphenyl)-3-methyloxetane | Reductive amination, Wittig reaction |
Note: This table presents hypothetical transformations based on established chemical principles, as specific literature examples for this compound were not found.
Computational and Theoretical Chemistry Studies on 3 3 Bromophenyl 3 Methyloxetane
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the geometry and reactivity of a molecule. For 3-(3-Bromophenyl)-3-methyloxetane, these calculations would reveal key parameters such as bond lengths, bond angles, and the distribution of electron density.
The geometry of the oxetane (B1205548) ring is a defining feature. In an unsubstituted oxetane, the carbon-oxygen bond length is approximately 1.46 Å, and the carbon-carbon bond length is about 1.53 Å. pyscf.org The bond angles are significantly strained from the ideal tetrahedral angle, with a C-O-C angle of around 90.2°, a C-C-O angle of 92.0°, and a C-C-C angle of 84.8°. pyscf.org The introduction of a 3-methyl and a 3-(3-bromophenyl) group would be expected to cause some distortion of these values due to steric and electronic effects.
The 3-bromophenyl group, being electron-withdrawing, would influence the electron density distribution across the molecule. The bromine atom, due to its high electronegativity, would create a region of lower electron density (electrophilic character) on the attached carbon of the phenyl ring and would also influence the charge distribution within the oxetane ring through inductive effects. This, in turn, can affect the molecule's reactivity and intermolecular interactions. Molecular electrostatic potential (MEP) maps, a common output of electronic structure calculations, would visually represent these charge distributions, highlighting the electron-rich oxygen atom and the electron-deficient regions.
Table 1: Predicted Bond Parameters in this compound (based on analogous structures)
| Parameter | Predicted Value |
| Oxetane C-O Bond Length | ~1.46 Å |
| Oxetane C-C Bond Length | ~1.53 Å |
| Oxetane C-O-C Bond Angle | ~90° |
| Oxetane C-C-C Bond Angle | ~85° |
| C-Br Bond Length | ~1.90 Å |
These values are estimations based on data for unsubstituted oxetane and general C-Br bond lengths. Actual values would require specific DFT or ab initio calculations.
Conformation Analysis and Ring Puckering Effects
The four-membered oxetane ring is not planar but exists in a puckered conformation to relieve some of the inherent ring strain caused by eclipsing interactions. acs.orgillinois.edu The degree of this puckering can be influenced by the nature and position of substituents on the ring. acs.orgillinois.edu For this compound, the two bulky substituents at the C3 position would significantly influence the ring's conformation.
Reaction Mechanism Elucidation using Density Functional Theory (DFT) and Ab Initio Methods
DFT and ab initio methods are powerful for investigating the mechanisms of chemical reactions, including those involving strained ring systems like oxetanes. Key reactions of interest for this compound would be ring-opening and ring-expansion reactions, which are characteristic of oxetanes due to their inherent ring strain. illinois.edu
Transition State Analysis and Intrinsic Reaction Coordinates
To understand how a reaction proceeds, computational chemists locate the transition state (TS), which is the highest energy point along the reaction pathway. DFT calculations can be used to optimize the geometry of the transition state and calculate its energy. For a ring-opening reaction of this compound, this would involve modeling the approach of a nucleophile or an acid catalyst and the subsequent breaking of one of the C-O bonds.
Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur throughout the reaction.
Solvation Effects on Reactivity and Conformational Preferences
Reactions are typically carried out in a solvent, which can have a significant impact on both the conformation of a molecule and its reactivity. Computational models can account for these solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgnumberanalytics.com
These models can be used in conjunction with DFT calculations to determine how the presence of a solvent alters the energy of different conformations and transition states. For this compound, a polar solvent would be expected to stabilize charged species, such as the transition state and any carbocationic intermediates in a ring-opening reaction, thereby potentially increasing the reaction rate. Solvation would also influence the conformational equilibrium of the puckered oxetane ring and the orientation of the bromophenyl substituent.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical calculations can provide a range of descriptors that can be used to predict the reactivity of a molecule. These descriptors are derived from the electronic structure and provide insights into where and how a molecule is likely to react.
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Definition | Predicted Significance for this compound |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO would likely be localized on the phenyl ring and the oxetane oxygen, indicating susceptibility to electrophilic attack. The LUMO would be associated with the C-O antibonding orbitals, indicating sites for nucleophilic attack. The HOMO-LUMO gap is an indicator of chemical reactivity. |
| Mulliken/NBO Charges | Charges assigned to individual atoms in a molecule. | These would quantify the electron distribution, showing a partial negative charge on the oxygen and bromine atoms and partial positive charges on the adjacent carbon atoms, highlighting their electrophilic and nucleophilic characters. |
| Fukui Functions | Describe the change in electron density at a given point when an electron is added or removed. | These functions would more precisely identify the most likely sites for electrophilic and nucleophilic attack, as well as radical attack. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. | The MEP would visually show the electron-rich (negative potential, likely near the oxygen) and electron-poor (positive potential) regions of the molecule, guiding predictions of intermolecular interactions. |
By calculating these descriptors for this compound, a detailed and predictive understanding of its chemical behavior can be achieved, guiding synthetic efforts and applications.
Applications of 3 3 Bromophenyl 3 Methyloxetane in Advanced Organic Synthesis
Role as a Key Building Block in Complex Molecule Synthesis
3-(3-Bromophenyl)-3-methyloxetane serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the reactive bromophenyl group allows for a wide range of subsequent chemical transformations, making it a versatile intermediate.
The 3,3-disubstitution pattern on the oxetane (B1205548) ring enhances its stability, making it robust enough to withstand various reaction conditions encountered during multi-step syntheses. nih.govacs.org This stability is a significant advantage over less substituted oxetanes, which can be prone to ring-opening reactions. nih.gov The synthetic utility of related brominated oxetanes, such as 3-bromomethyl-3-methyloxetane, has been demonstrated in the preparation of energetic binders and other specialized polymers, highlighting the importance of the bromo-functionalization for further chemical elaboration. researchgate.net
The general synthetic accessibility of 3,3-disubstituted oxetanes has improved significantly, allowing for their broader application. rsc.org The bromophenyl moiety in this compound can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This capability positions it as a valuable starting material for creating novel compounds with potential biological activity.
Utilization in Scaffold Diversity Generation and Library Synthesis
The quest for novel chemical entities in drug discovery has spurred the development of methods for generating diverse molecular scaffolds. This compound is an excellent starting point for scaffold diversity generation and the synthesis of compound libraries. nih.gov The combination of the rigid, three-dimensional oxetane core and the reactive bromophenyl group allows for the creation of a multitude of structurally distinct molecules from a single precursor.
Diversity-oriented synthesis (DOS) strategies aim to produce collections of compounds with high structural and stereochemical diversity. nih.gov The oxetane scaffold itself introduces three-dimensionality, a desirable trait in drug candidates that often leads to improved target selectivity and better pharmacokinetic profiles. nih.gov The bromophenyl group acts as a versatile handle for diversification. Through various cross-coupling and functional group interconversion reactions, a wide array of substituents can be introduced at the 3-position of the phenyl ring, leading to a library of related compounds with varied electronic and steric properties.
This approach is particularly valuable in fragment-based drug discovery (FBDD), where libraries of small, three-dimensional fragments are screened for binding to biological targets. cam.ac.uknih.gov The this compound core provides a unique and desirable fragment-like scaffold that can be readily elaborated to optimize binding affinity and other drug-like properties.
Strategies for Modulating Physicochemical Properties via Oxetane Scaffolds
The incorporation of an oxetane scaffold into a molecule can significantly influence its physicochemical properties, a key consideration in drug design and development. acs.orgnih.gov These properties, including pKa, lipophilicity (LogD), aqueous solubility, and hydrogen-bonding capacity, are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
pKa: The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect. nih.gov This effect can be transmitted through the molecular framework to a nearby basic functional group, such as an amine, thereby lowering its pKa and reducing its basicity. nih.govnih.gov This modulation of basicity can be crucial for avoiding off-target effects, such as hERG inhibition, which is often associated with highly basic compounds. nih.gov
LogD and Aqueous Solubility: The polar nature of the oxetane ring can lead to a decrease in lipophilicity (LogD) and an increase in aqueous solubility. nih.govnih.gov This is a highly desirable feature in drug discovery, as poor solubility can hinder oral absorption and lead to formulation challenges. By replacing a more lipophilic group, such as a gem-dimethyl or a phenyl ring, with an oxetane, medicinal chemists can fine-tune the solubility of a lead compound. nih.govnih.gov However, the effect on LogD can be series-dependent, with some studies showing a decrease in lipophilicity while others report a slight increase. researchgate.net
Hydrogen-Bonding Capacity: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, potentially leading to improved interactions with biological targets and enhanced solubility. nih.gov
Metabolic Stability: The introduction of an oxetane can block metabolically labile sites within a molecule, thereby improving its metabolic stability and prolonging its duration of action. nih.gov
The following table summarizes the general effects of incorporating an oxetane scaffold on key physicochemical properties:
| Physicochemical Property | Effect of Oxetane Incorporation | Reference |
| pKa (of a nearby amine) | Decrease | nih.govnih.gov |
| LogD (Lipophilicity) | Generally decreases, but can be series-dependent | nih.govnih.govresearchgate.net |
| Aqueous Solubility | Generally increases | nih.govnih.gov |
| Metabolic Stability | Can be improved by blocking metabolic sites | nih.gov |
Bioisosteric Replacement Studies Focused on Structural and Electronic Effects
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The oxetane moiety, particularly the 3,3-disubstituted oxetane, has emerged as a valuable bioisostere for several common functional groups, including carbonyl groups and gem-dimethyl groups. nih.govacs.orgnih.gov
Surrogates for Carbonyl Groups: The polar nature and the geometry of the oxetane ring make it an effective surrogate for a carbonyl group. nih.govacs.org This replacement can lead to improved metabolic stability, as ketones can be susceptible to reduction in vivo. Furthermore, the three-dimensional nature of the oxetane can introduce favorable conformational constraints that may enhance binding to a biological target. nih.gov Studies on 3,3-diaryloxetanes have shown them to be effective replacements for benzophenones, demonstrating similar or superior properties. nih.gov
Surrogates for gem-Dimethyl Groups: The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane can have several beneficial effects. nih.govacs.orgnih.gov While maintaining a similar steric profile, the oxetane introduces polarity, which can lead to improved solubility and reduced lipophilicity. nih.gov This is a classic example of "modern isosterism," where the goal is not just to mimic size but to strategically alter physicochemical properties. acs.org
The following table provides a comparison of the properties of oxetanes with the functional groups they often replace:
| Original Functional Group | Bioisosteric Replacement | Key Advantages of Oxetane Replacement | References |
| Carbonyl (e.g., in a ketone) | 3,3-Disubstituted Oxetane | Improved metabolic stability, increased three-dimensionality. | nih.govacs.orgnih.gov |
| gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Increased polarity, improved aqueous solubility, reduced lipophilicity. | nih.govacs.orgnih.gov |
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity 3-(3-Bromophenyl)-3-methyloxetane, and how can regioselectivity be controlled?
Answer:
The synthesis typically involves bromination of a pre-functionalized oxetane precursor. Key considerations include:
- Precursor Design : Starting with 3-methyloxetane derivatives (e.g., 3-hydroxymethyl-3-methyloxetane) and introducing bromine via electrophilic aromatic substitution or coupling reactions. highlights analogous reactions where oxetane derivatives react with nitrogen pentoxide to form energetic polymers, suggesting reactivity at the oxetane ring .
- Regioselectivity : Use directing groups (e.g., electron-donating substituents) on the phenyl ring to guide bromination to the meta position. For example, demonstrates bromination at the 3-position in (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one via NMR-confirmed regioselectivity .
- Purification : Column chromatography or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical, as impurities from incomplete bromination can affect downstream applications (e.g., polymer synthesis in ) .
Basic: Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be optimized?
Answer:
- NMR Spectroscopy :
- 1H-NMR : Focus on resolving peaks for the oxetane ring (δ 4.2–5.0 ppm for oxetane protons) and the 3-bromophenyl group (δ 7.2–7.8 ppm). provides reference spectra for analogous bromophenyl compounds, where coupling constants and splitting patterns confirm substitution patterns .
- 13C-NMR : The quaternary carbon in the oxetane ring typically appears at δ 80–90 ppm, while the brominated aromatic carbon resonates at δ 120–130 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C10H11BrO; theoretical ~228.04 g/mol). lists the CAS number (16563-93-2) and molecular formula, aiding in database alignment .
- X-ray Crystallography : For absolute confirmation, single-crystal X-ray diffraction can resolve steric effects from the methyl group and bromophenyl orientation.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. emphasizes similar oxetane derivatives requiring PPE due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification. ’s safety guidelines for 3-chlorophenol, a structurally similar compound, recommend fresh air supply during handling .
- Waste Disposal : Halogenated waste should be segregated and processed via licensed hazardous waste facilities, as per ’s protocols for brominated benzoic acids .
Advanced: How can this compound be leveraged in the synthesis of functional polymers?
Answer:
- Polymer Precursor Role : The oxetane ring’s strain enables ring-opening polymerization (ROP). demonstrates that oxetanes with bromine substituents (e.g., 3-((4-bromobutoxy)methyl)-3-methyloxetane) serve as soft segments in polyurethanes, enhancing flexibility .
- Post-Polymerization Modification : The bromine atom allows further functionalization via Suzuki coupling or nucleophilic substitution. For example, introducing quaternary ammonium groups (as in ) could yield antimicrobial polymers .
- Mechanical Properties : Adjusting the bromophenyl group’s steric bulk can modulate polymer crystallinity and thermal stability, critical for materials science applications.
Advanced: What mechanistic insights govern the ring-opening reactions of this compound under acidic or nucleophilic conditions?
Answer:
- Acidic Conditions : Protons activate the oxetane oxygen, leading to ring cleavage at the less substituted C-O bond. ’s reaction of 3-hydroxymethyl-3-methyloxetane with dinitrogen pentoxide follows a similar pathway, yielding nitrated derivatives .
- Nucleophilic Attack : Strong nucleophiles (e.g., amines) open the ring via SN2 mechanisms. Steric hindrance from the 3-methyl group may slow kinetics, requiring elevated temperatures or catalysts.
- Computational Modeling : Density Functional Theory (DFT) studies can predict regioselectivity and transition states, guiding experimental optimization.
Advanced: How should researchers resolve contradictions in reported synthetic yields of this compound across studies?
Answer:
- Controlled Replication : Reproduce methods from divergent studies while standardizing variables (e.g., reagent purity, reaction scale). ’s detailed synthesis of oxetane-based polyurethanes provides a template for documenting conditions .
- Kinetic Profiling : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to identify side reactions or intermediates affecting yield.
- Statistical Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, catalyst loading, and solvent polarity. ’s bromination protocol for 3’-bromo-2,2-dimethylbutyrophenone exemplifies systematic optimization .
Advanced: What are the challenges in scaling up this compound synthesis for industrial research, and how can they be mitigated?
Answer:
- Exothermic Reactions : Bromination steps may release heat; use jacketed reactors with temperature control. ’s protocols for brominated benzoic acids highlight the need for gradual reagent addition .
- Purification at Scale : Switch from column chromatography to distillation or recrystallization. ’s data on 3-methyloxetanemethanol derivatives suggests solubility trends for solvent selection .
- Regulatory Compliance : Ensure adherence to halogenated waste regulations (e.g., EPA guidelines). ’s OSHA-aligned safety protocols provide a framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
